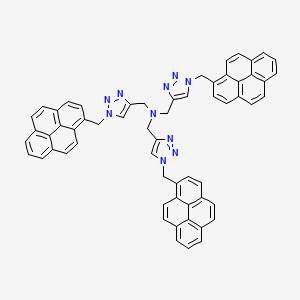
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is a complex organic compound that features a pyrene core linked to triazole rings. This compound is notable for its unique photophysical and electronic properties, making it a valuable component in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine typically involves the following steps:
Formation of Pyrene Derivatives: Pyrene derivatives are synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products
Oxidation: Pyrenequinones and other oxidized derivatives.
Substitution: Various substituted pyrene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is primarily based on its ability to interact with various molecular targets through its triazole and pyrene moieties. The triazole rings can coordinate with metal ions, forming stable complexes, while the pyrene core can engage in π-π interactions with aromatic systems. These interactions facilitate its use in catalysis, sensing, and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-aminophenyl)amine: Another triazole-based compound with similar coordination properties.
Pyrene-based MOFs: Compounds that utilize pyrene as a core structure for the development of metal-organic frameworks.
Uniqueness
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is unique due to its combination of pyrene and triazole functionalities, which endow it with exceptional photophysical properties and versatile coordination chemistry. This makes it particularly valuable in applications requiring strong luminescence and stable metal coordination .
Eigenschaften
Molekularformel |
C60H42N10 |
|---|---|
Molekulargewicht |
903.0 g/mol |
IUPAC-Name |
1-[1-(pyren-1-ylmethyl)triazol-4-yl]-N,N-bis[[1-(pyren-1-ylmethyl)triazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C60H42N10/c1-4-37-10-13-43-16-19-46(52-25-22-40(7-1)55(37)58(43)52)28-68-34-49(61-64-68)31-67(32-50-35-69(65-62-50)29-47-20-17-44-14-11-38-5-2-8-41-23-26-53(47)59(44)56(38)41)33-51-36-70(66-63-51)30-48-21-18-45-15-12-39-6-3-9-42-24-27-54(48)60(45)57(39)42/h1-27,34-36H,28-33H2 |
InChI-Schlüssel |
USBAJAFGYGVQCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN5C=C(N=N5)CN(CC6=CN(N=N6)CC7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)CC1=CN(N=N1)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


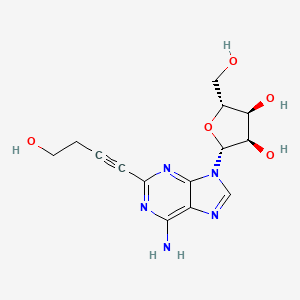
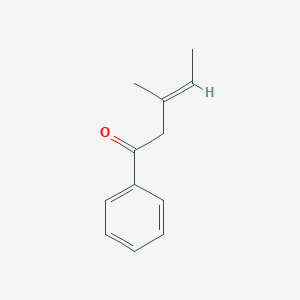

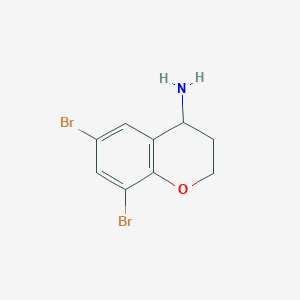
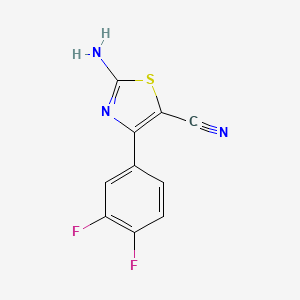

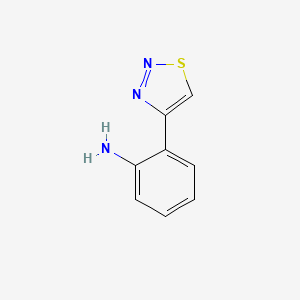
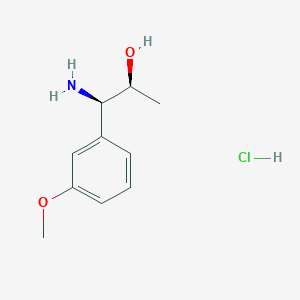

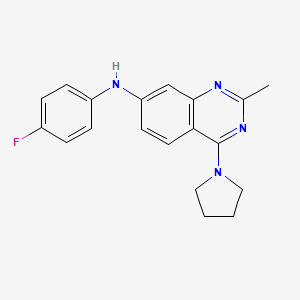



![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
